molecular formula C22H22N4O4 B11160507 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B11160507
M. Wt: 406.4 g/mol
InChI Key: OMQZQDKXMPLTKC-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core linked to an indole moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide involves multiple steps, typically starting with the preparation of the quinazolinone and indole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and quinazolinone rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone and indole moieties may bind to active sites or allosteric sites on these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other quinazolinone-indole derivatives, which may share some structural features but differ in their specific substituents and overall properties. For example:

    3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]propanamide: Similar structure but with a hydroxyl group instead of a methoxy group on the indole ring.

    3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide: Similar structure but with a chlorine atom instead of a methoxy group on the indole ring.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C22H22N4O4/c1-30-15-6-7-18-17(12-15)14(13-24-18)8-10-23-20(27)9-11-26-21(28)16-4-2-3-5-19(16)25-22(26)29/h2-7,12-13,24H,8-11H2,1H3,(H,23,27)(H,25,29)

InChI Key

OMQZQDKXMPLTKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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